molecular formula C12H15N5O2S B2565625 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1787878-46-9

3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2565625
CAS No.: 1787878-46-9
M. Wt: 293.35
InChI Key: FPTBNSXJZNKFLC-UHFFFAOYSA-N
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Description

3-((4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines a piperidine core substituted with a 1,2,3-triazole ring and a pyridine unit linked via a sulfonyl group. The sulfonamide functional group is a privileged structure in medicinal chemistry, known for its favorable properties and presence in various bioactive molecules . Compounds containing the 1,2,3-triazole moiety are extensively investigated for their diverse pharmacological potential, including use as antagonists for nuclear receptors like the Pregnane X Receptor (PXR), a key regulator of drug metabolism . The piperidine ring is a common feature in many pharmaceuticals, contributing to desired pharmacokinetic profiles. This specific combination of heterocycles makes the compound a valuable intermediate for researchers developing new therapeutic agents. Its structure is ideal for probing structure-activity relationships (SAR), particularly in designing enzyme inhibitors or receptor modulators. The compound is presented as a high-purity material to ensure consistent and reliable performance in research applications. It is intended for use in hit-to-lead optimization campaigns, library synthesis, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-7-3-11(4-8-16)17-9-6-14-15-17/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTBNSXJZNKFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine typically involves a multi-step process. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group can be added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring substituted with a sulfonamide group and a triazole moiety linked through a piperidine structure. This intricate arrangement allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Antifungal Activity

Research has demonstrated that derivatives of pyridine-sulfonamide compounds exhibit significant antifungal properties. A study synthesized novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives that showed promising antifungal activity against strains of Candida, Geotrichum, and Rhodotorula. Many compounds exhibited greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. A series of studies have indicated that related triazole derivatives can inhibit prostaglandin synthesis, leading to reduced inflammation. For example, compounds derived from the pyrazolo[3,4-d]pyrimidine framework have shown significant anti-inflammatory activities through inhibition of cyclooxygenase enzymes .

Anticancer Potential

The sulfonamide moiety is associated with various anticancer activities. Compounds similar to 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the triazole group enhances the bioactivity by improving solubility and targeting specific cancer pathways .

Case Study 1: Synthesis and Evaluation of Antifungal Agents

A study synthesized a series of pyridine-sulfonamide derivatives and evaluated their antifungal activity against clinical isolates of Candida. The results indicated that several compounds were significantly more effective than existing treatments like fluconazole. The structure–activity relationship (SAR) analysis revealed that modifications in the sulfonamide and triazole substituents could enhance antifungal potency .

Case Study 2: Anti-inflammatory Screening

In another investigation, a library of triazole-containing compounds was screened for anti-inflammatory activity using carrageenan-induced edema models in rats. The findings highlighted that certain derivatives exhibited lower ulcerogenic activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a safer therapeutic profile .

Data Tables

Compound Activity MIC (µg/mL) Reference
Compound AAntifungal≤ 25
Compound BAnti-inflammatoryNot specified
Compound CAnticancerIC50 = 30

Mechanism of Action

The mechanism of action of 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Sulfonamide Hybrids

Key comparisons include:

Property 3-((4-Triazolylpiperidinyl)sulfonyl)pyridine Benzene-sulfonyl-triazole analogs Pyrrolidine-triazole-sulfonamides
Aromatic Core Pyridine (electron-deficient) Benzene (neutral) Pyridine or benzene
Ring Flexibility High (piperidine) Moderate (rigid benzene) Moderate (pyrrolidine)
LogP (Predicted) ~1.5 (moderate polarity) ~2.0 (less polar) ~1.2 (more polar)
Synthetic Accessibility Requires CuAAC for triazole formation Classic sulfonylation CuAAC or Mitsunobu reactions

Key Findings :

  • Pyridine-based analogs exhibit enhanced solubility in polar solvents compared to benzene derivatives, favoring bioavailability.
  • Piperidine’s flexibility may improve target binding vs. pyrrolidine’s constrained geometry, as seen in kinase inhibitors.

Sulfonyl-Linked Heterocycles

Replacing the triazole with other heterocycles alters physicochemical and binding properties:

Heterocycle Binding Affinity (Hypothetical) Metabolic Stability Key Applications
1,2,3-Triazole Moderate to high (H-bond donor) High (resistant to oxidation) Antimicrobial agents, enzyme inhibitors
Tetrazole High (stronger acidity) Moderate Antihypertensive drugs
Imidazole Variable (pH-dependent) Low Catalysis, metal coordination

Key Findings :

  • Triazoles outperform imidazoles in metabolic stability due to resistance to oxidative degradation .
  • Tetrazoles, while more acidic, may suffer from reduced solubility in physiological conditions.

Piperidine vs. Alternative Amines

Replacing piperidine with other amines impacts conformational dynamics:

Amine Conformational Flexibility Synthetic Complexity Reported Bioactivity
Piperidine High Moderate (CuAAC required) Kinase inhibition, CNS targets
Azetidine Low High Limited (niche GPCR modulation)
Morpholine Moderate Low Anticancer, anti-inflammatory

Key Findings :

  • Azetidine’s rigid structure limits its utility in flexible binding pockets, whereas piperidine’s adaptability broadens target compatibility.
  • Morpholine derivatives often exhibit improved aqueous solubility but reduced membrane permeability.

Methodological Considerations

Structural analysis of such compounds frequently employs X-ray crystallography using programs like SHELXL for refinement, ensuring high precision in bond-length and angle determination . The robustness of SHELX software in handling small-molecule and macromolecular data underscores its utility in validating structural comparisons .

Biological Activity

The compound 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a triazole ring linked to a piperidine moiety via a sulfonyl group. This structural arrangement is significant as it influences the compound's pharmacological properties. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 296.36 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar triazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives evaluated in vitro against various pathogens demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that the compound may possess significant antibacterial activity.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory effects. Studies have shown that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease . Such inhibition is critical in therapeutic contexts, particularly in treating conditions like Alzheimer's disease and urinary tract infections.

Antimalarial Potential

A novel series of compounds related to this structure has been investigated for antimalarial activity. In vitro studies revealed promising results against Plasmodium falciparum, with IC50 values around 2.24 µM . This highlights the potential of triazolopyridine derivatives in malaria treatment.

Case Study 1: Antibacterial Evaluation

A study focused on the antibacterial efficacy of various triazole derivatives showed that compounds similar to this compound exhibited strong activity against Staphylococcus aureus and Staphylococcus epidermidis. The inhibition of biofilm formation was particularly noteworthy, indicating a potential application in preventing chronic infections .

Case Study 2: Enzyme Inhibition

In another investigation, a series of piperidine derivatives were synthesized and tested for their ability to inhibit AChE. The results indicated that compounds containing the sulfonamide group significantly inhibited enzyme activity, suggesting their utility in neurodegenerative disease therapies .

Comparative Analysis of Biological Activities

Compound Activity Type Target Pathogen/Enzyme MIC/IC50 Value
Compound AAntibacterialStaphylococcus aureus0.22 µg/mL
Compound BEnzyme InhibitionAChEIC50 = 5 µM
Compound CAntimalarialPlasmodium falciparumIC50 = 2.24 µM

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